molecular formula C6H5ClNNaO4S B12673588 Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate CAS No. 95873-47-5

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate

Cat. No.: B12673588
CAS No.: 95873-47-5
M. Wt: 245.62 g/mol
InChI Key: BLIWWSFAMCKJON-UHFFFAOYSA-M
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Description

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate is a chemical compound with the molecular formula C6H5ClNNaO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a hydroxy group attached to a benzene ring, along with a sulphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate typically involves the sulphonation of 3-amino-5-chloro-2-hydroxybenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulphonate group. The process may involve the use of sulfuric acid or other sulphonating agents, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in various formulations.

Mechanism of Action

The mechanism of action of Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the sulphonate group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3,5-dichloro-2-hydroxybenzenesulphonate: Similar structure but with an additional chloro group.

    Sodium 4-amino-3-chloro-2-hydroxybenzenesulphonate: Similar structure but with the amino group in a different position.

Uniqueness

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and chloro groups in specific positions on the benzene ring allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound in various applications.

Properties

CAS No.

95873-47-5

Molecular Formula

C6H5ClNNaO4S

Molecular Weight

245.62 g/mol

IUPAC Name

sodium;3-amino-5-chloro-2-hydroxybenzenesulfonate

InChI

InChI=1S/C6H6ClNO4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,8H2,(H,10,11,12);/q;+1/p-1

InChI Key

BLIWWSFAMCKJON-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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